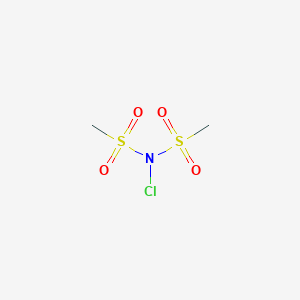
N-Chloro-N-(methanesulfonyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Chloro-N-(methanesulfonyl)methanesulfonamide is an organosulfur compound that features both a sulfonamide and a sulfonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Chloro-N-(methanesulfonyl)methanesulfonamide can be synthesized through the chlorination of methanesulfonamide. The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale chlorination reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
N-Chloro-N-(methanesulfonyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia or primary amines.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted sulfonamides and sulfonates.
Applications De Recherche Scientifique
N-Chloro-N-(methanesulfonyl)methanesulfonamide has several applications in scientific research:
Biology: Investigated for its potential as a biocidal agent due to its reactivity with biological molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Chloro-N-(methanesulfonyl)methanesulfonamide involves its reactivity with nucleophiles. The compound can act as an electrophile, with the chlorine atom being displaced by nucleophilic attack. This reactivity is leveraged in various chemical transformations, making it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the chlorine atom on the nitrogen.
Methanesulfonamide: Contains the sulfonamide group but does not have the sulfonyl chloride functionality.
N-Chlorosulfonamide: Similar in having a chlorine atom on the nitrogen but differs in the rest of the structure.
Uniqueness
N-Chloro-N-(methanesulfonyl)methanesulfonamide is unique due to the presence of both a sulfonamide and a sulfonyl chloride group in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts.
Propriétés
Numéro CAS |
71954-24-0 |
|---|---|
Formule moléculaire |
C2H6ClNO4S2 |
Poids moléculaire |
207.7 g/mol |
Nom IUPAC |
N-chloro-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C2H6ClNO4S2/c1-9(5,6)4(3)10(2,7)8/h1-2H3 |
Clé InChI |
CQBRMBNRVGAXMN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(S(=O)(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
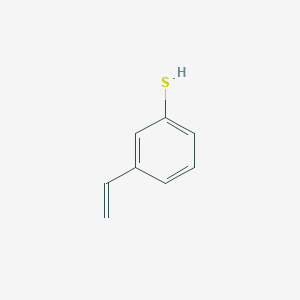

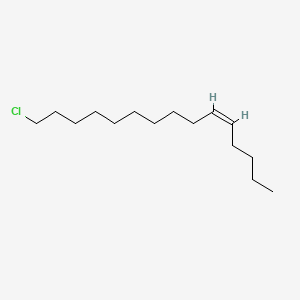
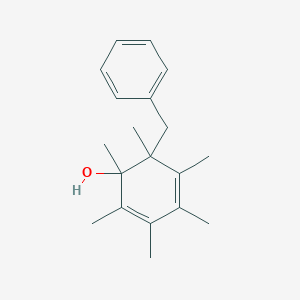
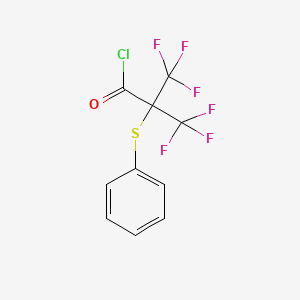
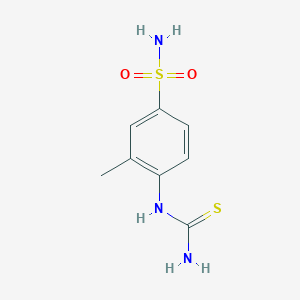
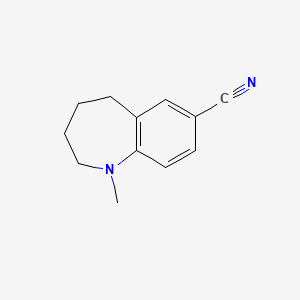
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
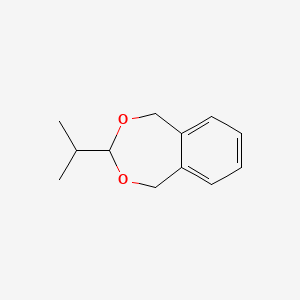
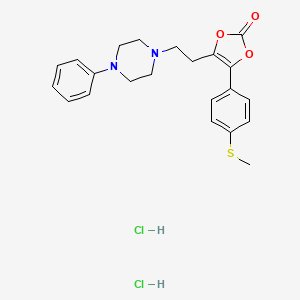
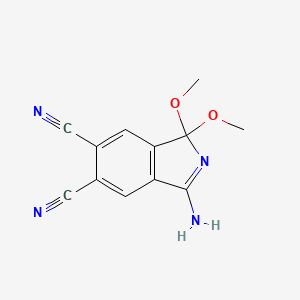
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)
